4-((4-Methylbenzyl)oxy)piperidine hydrochloride chemical properties
4-((4-Methylbenzyl)oxy)piperidine hydrochloride chemical properties
An In-Depth Technical Guide to 4-((4-Methylbenzyl)oxy)piperidine Hydrochloride
Authored by: A Senior Application Scientist
This document provides a comprehensive technical overview of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide delves into the compound's core chemical properties, synthesis, characterization, and applications, grounding all information in established scientific principles and field-proven insights.
Core Molecular Identity and Structure
4-((4-Methylbenzyl)oxy)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a 4-methylbenzyl group via an ether bond. As a hydrochloride salt, the piperidine nitrogen is protonated, enhancing the compound's stability and solubility in aqueous media, which is often advantageous for experimental and formulation purposes.[1]
The structure combines the flexible, three-dimensional piperidine scaffold with the aromatic benzyl moiety. This combination is a well-established pharmacophore in drug discovery, offering opportunities for crucial interactions with biological targets, such as cation-π interactions.[2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-[(4-methylbenzyl)oxy]piperidine hydrochloride | |
| Molecular Formula | C₁₃H₂₀ClNO | [3] |
| Molecular Weight | 241.76 g/mol | [3] |
| Appearance | Typically an off-white to white solid or powder | [4] |
| Form | Solid | |
Caption: Structure of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride.
Synthesis and Purification
The synthesis of this compound typically follows established organic chemistry pathways. A robust and common method is the Williamson ether synthesis , which provides a reliable route to the core ether linkage. The subsequent conversion to the hydrochloride salt ensures ease of handling and purification.
Caption: General synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative synthesis. The causality behind each step is critical: N-protection of the piperidine is necessary to prevent the secondary amine from interfering with the ether synthesis, and the final deprotection under acidic conditions simultaneously forms the desired hydrochloride salt.
-
N-Protection of 4-Hydroxypiperidine:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a base, typically triethylamine (1.2 eq), to the solution.
-
Cool the mixture to 0°C in an ice bath. This is to control the exothermicity of the reaction.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.
-
-
Williamson Ether Synthesis:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C.
-
Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise. The formation of hydrogen gas indicates the deprotonation of the hydroxyl group.
-
Stir the mixture at 0°C for 30 minutes, then add 4-methylbenzyl chloride (1.2 eq).
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction carefully by slowly adding water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure N-Boc-4-((4-methylbenzyl)oxy)piperidine.
-
-
Deprotection and Hydrochloride Salt Formation:
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane, 3-5 eq) dropwise at room temperature.[5]
-
Stir the mixture for 2-4 hours. The hydrochloride salt will often precipitate from the reaction mixture.[5]
-
Isolate the product by filtration, wash the solid with cold diethyl ether to remove non-polar impurities, and dry under vacuum to yield the final product, 4-((4-Methylbenzyl)oxy)piperidine hydrochloride.[5]
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | Aromatic protons: ~7.1-7.3 ppm (multiplet, 4H). Benzylic CH₂: ~4.5 ppm (singlet, 2H). Piperidine CH-O: ~3.5-3.7 ppm (multiplet, 1H). Piperidine CH₂-N: ~2.8-3.2 ppm (multiplet, 4H). Piperidine CH₂: ~1.6-2.0 ppm (multiplet, 4H). Aromatic CH₃: ~2.3 ppm (singlet, 3H). N⁺H₂: Broad singlet, variable shift. |
| ¹³C NMR | Aromatic carbons: ~128-138 ppm. Benzylic carbon: ~70 ppm. Piperidine C-O: ~75 ppm. Piperidine C-N: ~43 ppm. Piperidine C-C: ~30 ppm. Aromatic CH₃: ~21 ppm. |
| IR (Infrared) | N⁺-H stretch: Broad band ~2400-2800 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹. Aliphatic C-H stretch: ~2850-2950 cm⁻¹. C-O-C (ether) stretch: Strong band ~1080-1150 cm⁻¹. Aromatic C=C stretch: ~1600 and ~1450 cm⁻¹. |
| Mass Spec (MS) | Molecular Ion (M⁺) of free base: Expected at m/z = 205.15 [C₁₃H₁₉NO]⁺. The hydrochloride salt will not be observed. Common fragments would include loss of the benzyl group or cleavage of the piperidine ring. |
Note: Actual shifts can vary based on solvent and instrument. The presence of the broad N⁺-H stretch in the IR spectrum is a key indicator of successful salt formation.[6][7][8] The distinct signals in NMR for the benzylic, methyl, and piperidine protons confirm the overall structure.[9][10][11][12][13]
Applications in Drug Discovery and Development
The 4-((4-Methylbenzyl)oxy)piperidine scaffold is of significant interest in medicinal chemistry due to its presence in various neurologically active agents. Its structural components are frequently optimized to modulate affinity and selectivity for specific biological targets.
-
CNS Receptor Modulation: Piperidine derivatives are foundational in the development of ligands for central nervous system (CNS) receptors. The benzyloxy-piperidine motif, in particular, has been explored for its potential as an antagonist for dopamine D4 receptors and NMDA receptors.[14][15]
-
Scaffold for Novel Therapeutics: This compound serves as a versatile intermediate. The piperidine nitrogen can be further functionalized to introduce diverse substituents, allowing for the systematic exploration of structure-activity relationships (SAR). This is crucial in campaigns targeting analgesics, anti-inflammatory agents, and psychoactive drugs.[4]
-
Physicochemical Property Tuning: The ether linkage and methyl group offer sites for modification to fine-tune key drug-like properties such as lipophilicity (LogP), metabolic stability, and bioavailability.[2][14]
Caption: Role of the scaffold in therapeutic development.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride is paramount. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from structurally related piperidine hydrochlorides provide a strong basis for safe handling protocols.[16][17][18]
Table 3: Safety and Handling Guidelines
| Parameter | Recommendation | Rationale |
|---|---|---|
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat. | To prevent skin and eye contact. Piperidine derivatives can be irritants.[16][18][19] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[18][19][20] |
| Storage | Store in a tightly sealed container in a cool, dry place (recommended 0-8°C). Keep away from strong oxidizing agents. | To ensure chemical stability and prevent degradation. The hydrochloride salt is generally stable under these conditions.[4][16] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. | To mitigate potential irritation or damage.[17] |
| First Aid (Skin) | Remove contaminated clothing. Wash skin thoroughly with soap and water. | To remove the chemical and prevent irritation.[17] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[16] | To ensure environmental safety and regulatory compliance. |
Conclusion
4-((4-Methylbenzyl)oxy)piperidine hydrochloride is a valuable and versatile chemical entity for the research and development community. Its well-defined structure, accessible synthesis, and relevance as a pharmacophore make it a cornerstone for building complex molecules aimed at treating a range of disorders, particularly within the neuroscience landscape. This guide provides the foundational knowledge required for its effective and safe utilization in a research setting.
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